
Propiconazole
Vue d'ensemble
Description
Le Propicoconazole est un fongicide triazole largement utilisé en agriculture pour protéger les cultures des maladies fongiques. Il est connu pour ses propriétés systémiques, ce qui signifie qu'il peut être absorbé par les plantes et transporté dans tous leurs tissus. Ce composé est efficace contre un large spectre de pathogènes fongiques, ce qui en fait un outil précieux pour la protection des cultures .
Applications De Recherche Scientifique
Propiconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triazole fungicides.
Biology: Researchers use it to investigate the effects of fungicides on plant physiology and fungal resistance mechanisms.
Medicine: Although primarily an agricultural fungicide, its mechanism of action provides insights into antifungal drug development.
Mécanisme D'action
Target of Action
Propiconazole is a triazole fungicide, also known as a DMI, or demethylation inhibiting fungicide . Its primary target is the 14-alpha demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound acts by binding with and inhibiting the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol . This interaction with its targets leads to the cessation of cellular growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of ergosterol . By inhibiting the 14-alpha demethylase enzyme, this compound blocks the conversion of lanosterol into ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to the inhibition of fungal growth .
Pharmacokinetics
It’s known that this compound is used agriculturally as a systemic fungicide , indicating that it can be absorbed and distributed throughout the plant to exert its antifungal effects.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, this compound compromises the integrity of the fungal cell membrane . This leads to the cessation of cellular growth and eventually eliminates the fungi .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s used in a variety of environments, including turfgrasses, wheat, mushrooms, corn, wild rice, peanuts, almonds, sorghum, oats, pecans, apricots, peaches, nectarines, plums, prunes, and lemons . Its adaptability ensures efficacy irrespective of whether it’s used as a seed treatment, soil drench, or foliar application . .
Analyse Biochimique
Biochemical Properties
Propiconazole acts on fungal cell membranes . It is degraded by the bacterium Pseudomonas aeruginosa strain (PS-4), which utilizes this compound as a sole carbon source . The degradation process involves the secretion of three metabolites—1,2,4-triazole; 2,4-dichlorobenzoic acid; and 1-chlorobenzene .
Cellular Effects
This compound significantly alters the distribution of microbial communities, with notable changes in the abundance of various bacterial and fungal taxa . It increases the abundance of Proteobacteria and Planctomycetota, while decreasing that of Acidobacteria . In fungal communities, it increases the abundance of Ascomycota and Basidiomycota, while reducing that of Mortierellomycota .
Molecular Mechanism
This compound inhibits the demethylation process in fungi . It also triggers a significant decrease in dehydrogenase activity over time . Furthermore, induction of monooxygenase activity and the CYP450 gene is observed in the culture filtrate of strain PS-4, showing evidence of their role in the degradation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, culture filtrates of the bacterium utilized up to 8 μg/L of this compound after 72 h of incubation at 30 °C and pH 7 . Over time, the application of this compound triggers a significant decrease in dehydrogenase activity .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that this compound has an impact on cholesterol metabolism in mammals .
Metabolic Pathways
This compound affects several metabolic pathways. Many alterations in the levels of biochemicals were found in the glycogen metabolism, glycolysis, lipolysis, carnitine, and the tricarboxylic acid cycle pathways . The carbon degradation pathway was upregulated, indicating the microbial detoxification of the contaminant in the treated soil .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Propicoconazole peut être synthétisé par plusieurs voies, mais la plus courante implique les étapes suivantes :
Acylation et bromation : Le processus commence par l'acylation de l'acide 2,4-dichlorophénylacétique, suivie d'une bromation pour introduire un atome de brome.
Cyclisation : L'intermédiaire bromé subit une cyclisation avec le 1,2-diol pour former un cycle dioxolane.
Condensation : L'étape finale implique la condensation de l'intermédiaire dioxolane avec le 1H-1,2,4-triazole ou son sel de sodium/potassium.
Méthodes de production industrielle
La production industrielle du Propicoconazole suit généralement la même voie de synthèse, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de catalyseurs et de conditions réactionnelles contrôlées pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le Propicoconazole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Propicoconazole peut être oxydé pour former divers métabolites.
Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle triazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont souvent impliqués dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et dérivés substitués, qui peuvent être analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie RMN .
Applications de la recherche scientifique
Le Propicoconazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des fongicides triazoles.
Biologie : Les chercheurs l'utilisent pour étudier les effets des fongicides sur la physiologie des plantes et les mécanismes de résistance fongique.
Médecine : Bien que principalement un fongicide agricole, son mécanisme d'action fournit des informations sur le développement de médicaments antifongiques.
Mécanisme d'action
Le Propicoconazole agit en inhibant l'enzyme 14-alpha déméthylase, qui est cruciale pour la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En bloquant cette enzyme, le Propicoconazole perturbe la formation de la membrane cellulaire, conduisant à la mort cellulaire. Ce mécanisme est très efficace contre un large éventail de pathogènes fongiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Tébuconazole
- Myclobutanil
- Flutriafol
Comparaison
Le Propicoconazole est unique parmi les fongicides triazoles en raison de son large spectre d'activité et de ses propriétés systémiques. Comparé au tébuconazole et au myclobutanil, le Propicoconazole présente souvent une efficacité plus élevée et des effets plus durables. Le flutriafol, bien que similaire, est généralement utilisé dans des contextes agricoles différents .
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Record name | PROPICONAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024280 | |
| Record name | Propiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |
| Record name | PROPICONAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °C at 0.1 mm Hg | |
| Record name | PROPICONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |
| Record name | PROPICONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |
| Record name | Propiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPICONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested. | |
| Record name | PROPICONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish, viscous liquid, White crystalline powder, Colorless solid | |
CAS No. |
60207-90-1 | |
| Record name | PROPICONAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propiconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142KW8TBSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPICONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


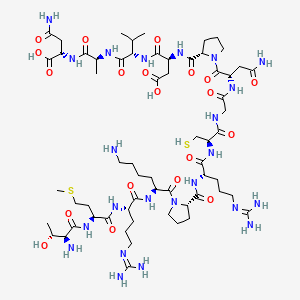
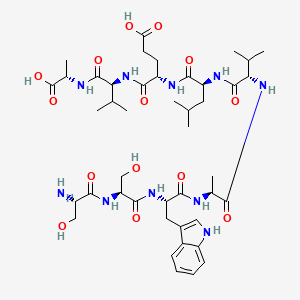
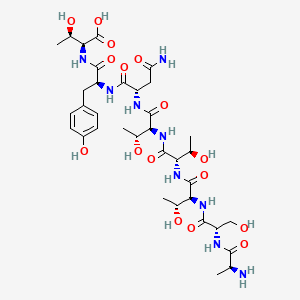
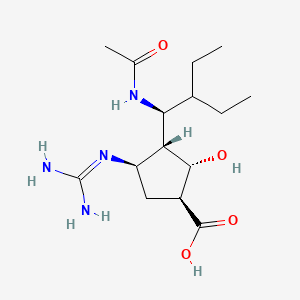
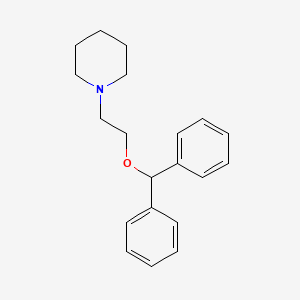
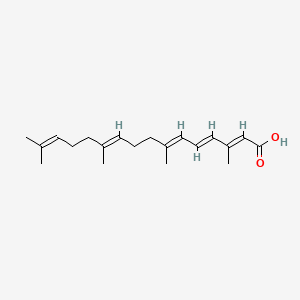



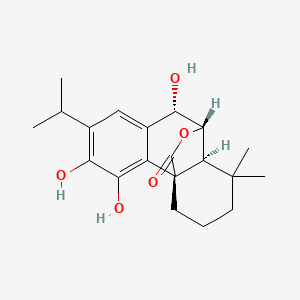
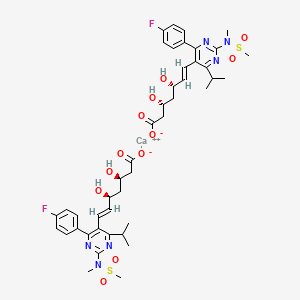
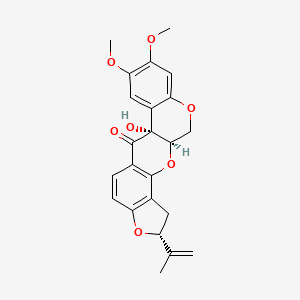
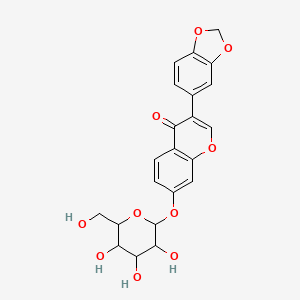
![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)
